![molecular formula C19H21Br3O8 B14178243 3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid CAS No. 849465-15-2](/img/structure/B14178243.png)
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with 2-bromo-2-methylpropanoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 2-bromo-2-methylpropanoyl bromide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2-bromo-2-methylpropanoyl groups can be substituted with other nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis would yield 3,4,5-trihydroxybenzoic acid and 2-bromo-2-methylpropanol.
Aplicaciones Científicas De Investigación
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the design of new materials with specific properties.
Biological Studies: It may be used in the development of new drugs or as a probe in biochemical assays.
Industrial Applications:
Mecanismo De Acción
The mechanism by which 3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid exerts its effects would depend on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, although detailed studies would be required to elucidate these pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: Similar in structure but with carboxymethoxy groups instead of 2-bromo-2-methylpropanoyl groups.
3,4,5-Tris(hydroxymethyl)benzoic acid: Contains hydroxymethyl groups instead of 2-bromo-2-methylpropanoyl groups.
Uniqueness
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid is unique due to the presence of the bulky 2-bromo-2-methylpropanoyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where steric hindrance or specific electronic effects are desired.
Propiedades
Número CAS |
849465-15-2 |
|---|---|
Fórmula molecular |
C19H21Br3O8 |
Peso molecular |
617.1 g/mol |
Nombre IUPAC |
3,4,5-tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid |
InChI |
InChI=1S/C19H21Br3O8/c1-17(2,20)14(25)28-10-7-9(13(23)24)8-11(29-15(26)18(3,4)21)12(10)30-16(27)19(5,6)22/h7-8H,1-6H3,(H,23,24) |
Clave InChI |
NVUXBLGDQDGXEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC1=CC(=CC(=C1OC(=O)C(C)(C)Br)OC(=O)C(C)(C)Br)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


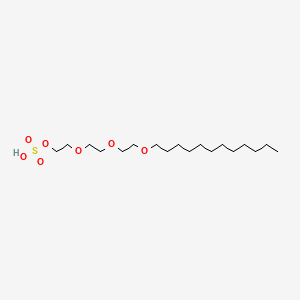
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
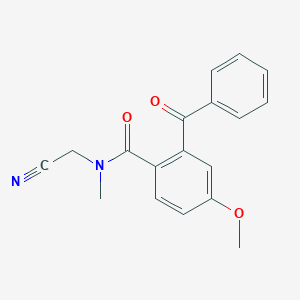


![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
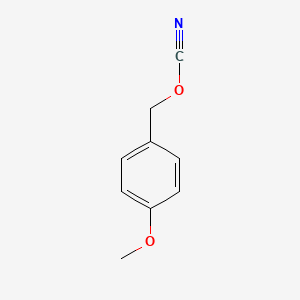

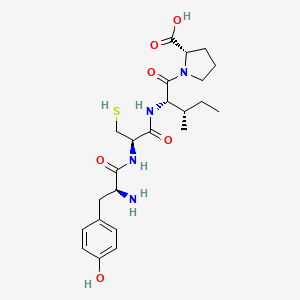
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

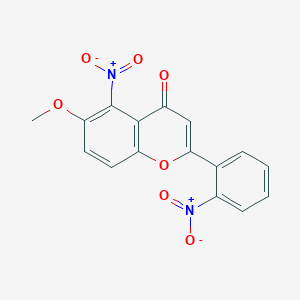
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
